

Technical Guide: Physical Properties of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylsulfonyl)benzoic acid

Cat. No.: B188935

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-(Methylsulfonyl)benzoic acid**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for the physical characterization of this compound.

Core Physical Properties

2-(Methylsulfonyl)benzoic acid is a white to light yellow or light green powder^[1]. A summary of its key physical properties is presented below.

Physical Property	Value	Source
Melting Point	136-141 °C	[2]
Boiling Point	307.93°C (rough estimate)	[2]
Appearance	White to light yellow or light green powder	[1]

Note: Data for solubility, density, and pKa of **2-(Methylsulfonyl)benzoic acid** are not readily available in the searched literature. The following sections describe general experimental

protocols that can be employed to determine these properties.

Experimental Protocols

Detailed methodologies for determining the key physical properties of chemical compounds like **2-(Methylsulfonyl)benzoic acid** are outlined below. These are standard methods widely used in the field.

Melting Point Determination (Capillary Method)

The capillary method is a common technique for determining the melting point of a solid.[\[3\]](#)[\[4\]](#)

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point. Pure crystalline substances typically have a sharp, well-defined melting point.[\[3\]](#)[\[4\]](#)

Procedure:

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, which is sealed at one end.[\[3\]](#)
- **Apparatus Setup:** The capillary tube is placed in a heating block or a Thiele tube filled with a high-boiling point oil, adjacent to a calibrated thermometer.
- **Heating:** The apparatus is heated gradually, and the rate of temperature increase is controlled, especially near the expected melting point.
- **Observation:** The temperatures at which the substance first begins to melt and when it completely liquefies are recorded to give the melting point range.

Boiling Point Determination (Siwoloboff Method)

For small quantities of a liquid, the Siwoloboff method is a suitable technique for determining the boiling point.[\[1\]](#)[\[5\]](#)

Principle: A small sample of the liquid is heated in a tube along with an inverted, sealed capillary tube. As the liquid heats and boils, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube at the boiling point.[\[1\]](#)

Procedure:

- Sample Preparation: A small amount of the liquid is placed in a fusion tube.
- Apparatus Setup: A sealed capillary tube is placed, open end down, into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.[1]
- Heating: The assembly is heated in a suitable bath. Bubbles will be observed emerging from the open end of the capillary tube.[5]
- Observation: The heating is stopped, and the bath is allowed to cool. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point.[1]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[6]

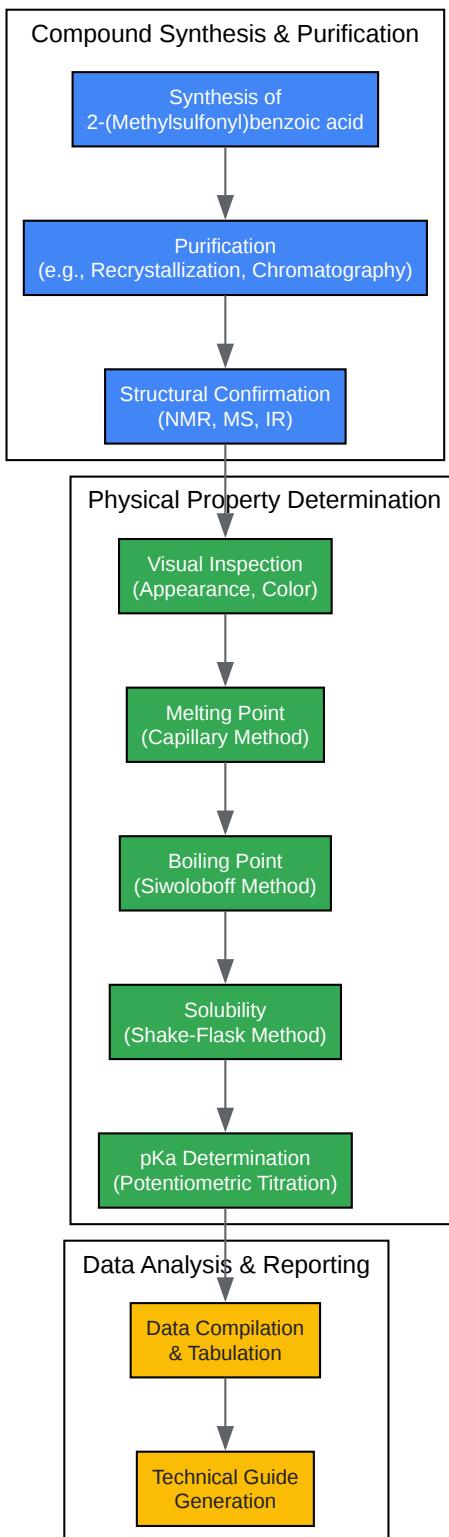
Procedure:

- Sample Preparation: An excess of the solid **2-(Methylsulfonyl)benzoic acid** is added to a flask containing the solvent of interest (e.g., water, ethanol).
- Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[7]
- Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[\[8\]](#)[\[9\]](#)

Principle: The compound is dissolved in a suitable solvent and titrated with a standard solution of a strong base (for an acidic compound). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.[\[10\]](#)


Procedure:

- **Sample Preparation:** A known amount of **2-(Methylsulfonyl)benzoic acid** is dissolved in a solvent, typically water or a water-cosolvent mixture.
- **Titration:** A calibrated pH electrode is immersed in the solution, and a standard solution of a strong base (e.g., NaOH) is added in small, known increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[\[10\]](#)

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like **2-(Methylsulfonyl)benzoic acid**.

Workflow for Physical Property Characterization

[Click to download full resolution via product page](#)*Workflow for Physical Property Characterization*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. 2-(Methylsulfonyl)benzoic Acid CAS#: 33963-55-2 [m.chemicalbook.com]
- 3. westlab.com [westlab.com]
- 4. thinksrs.com [thinksrs.com]
- 5. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-(Methylsulfonyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188935#physical-properties-of-2-methylsulfonyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com